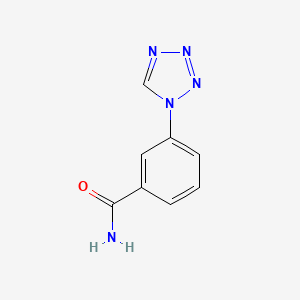
3-Tetrazol-1-yl-benzamide
Katalognummer B8612254
Molekulargewicht: 189.17 g/mol
InChI-Schlüssel: XJCIUDPYYIAJLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08362017B2
Procedure details


To a round bottom flask was added 3-aminobenzamide (1.36 g, 10.0 mmol, 1.0 eq.), acetic acid (9.1 mL, 160 mmol, 16.0 eq.), triethyl orthoformate (5.4 mL, 32.0 mmol, 3.2 eq.), and sodium azide (0.812 g, 12.5 mmol, 1.25 eq.). The reaction mixture was then heated to 80° C. until all solids were dissolved. The reaction was stirred at 80° C. for an additional 2 h before cooling to RT. Water (6.0 mL,) was added, followed by 6N HCl (5.3 mL), and then 25% NaNO2 (2.1 mL). The resulting precipitate was filtered and rinsed with water to give pure tetrazole 38 (1.5 g, 80% yield). LC/MSD (HP Series 1100 MSD) MS (ES+) m/z 189.9 (M+H)+1, 187.9 (M−H)+1 1H-NMR, Varian 400 MHz (DMSO-d6) δ 10.1 (s, 1H), 8.39 (t, 1H), 8.20 (br. s, 1H), 8.05 (m, 2H), 7.72 (t, 1H), 7.55 (s, 1H) ppm.






Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6].C(O)(=O)C.[CH:15](OCC)(OCC)OCC.[N-:25]=[N+:26]=[N-:27].[Na+].Cl.N([O-])=O.[Na+]>O>[N:1]1([C:2]2[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=2)[C:5]([NH2:7])=[O:6])[CH:15]=[N:27][N:26]=[N:25]1 |f:3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.36 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C(=O)N)C=CC1
|
|
Name
|
|
|
Quantity
|
9.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
5.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
0.812 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
5.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
2.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 80° C. for an additional 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
were dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
before cooling to RT
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with water
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(N=NN=C1)C=1C=C(C(=O)N)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

